molecular formula C12H10BrFN2O2 B2739798 4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile CAS No. 2129971-69-1

4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile

Cat. No.: B2739798
CAS No.: 2129971-69-1
M. Wt: 313.126
InChI Key: PWOSBOHMKVVEPO-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C12H10BrFN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzoyl precursor to introduce the bromine and fluorine atoms at specific positions on the benzene ring.

    Morpholine Introduction: The brominated and fluorinated benzoyl compound is then reacted with morpholine to form the morpholine derivative.

    Carbonitrile Formation:

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the functional groups present.

    Coupling Reactions: The presence of the carbonitrile group allows for coupling reactions with other compounds, forming new carbon-carbon or carbon-nitrogen bonds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, as well as the morpholine and carbonitrile groups, contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile can be compared with other similar compounds, such as:

    4-(3-Bromo-4-fluorobenzoyl)morpholine: This compound has a similar structure but with different positions of the bromine and fluorine atoms, which can affect its chemical properties and reactivity.

    4-(5-Bromo-2-fluorobenzoyl)morpholine: This compound lacks the carbonitrile group, which can influence its applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-(5-bromo-2-fluorobenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2/c13-8-1-2-11(14)10(5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSBOHMKVVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=CC(=C2)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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